molecular formula C23H26N4O2 B2418587 3-(azepan-1-ylcarbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251693-53-4

3-(azepan-1-ylcarbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2418587
CAS RN: 1251693-53-4
M. Wt: 390.487
InChI Key: SGCAQPIZCXQGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound could not be retrieved from the search results .

Scientific Research Applications

Charge Resonance Excitations

Research on azulene derivatives, closely related in structure to the compound , highlights their potential in electronic applications due to their ability to mediate strong electronic coupling. These derivatives show promise due to their electrochemical stability and intense absorption bands in the NIR region, suggesting utility in electronic and photonic devices (Nöll et al., 2007).

Organic Synthesis and Heterocyclic Chemistry

Studies on fused indoles and polyheterocyclic compounds reveal the importance of such structures in drug discovery and organic synthesis. These compounds often serve as key intermediates in the synthesis of complex molecules with potential pharmacological activities (Suryavanshi et al., 2010).

Azepines in Photolysis

The photolysis of aryl azides bearing electron-withdrawing substituents has been explored for the synthesis of azepines, indicating the relevance of azepane and its derivatives in producing new chemical entities through photochemical reactions (Purvis et al., 1984).

Pharmacological Activities

Naphthyridine derivatives, which share a core structural motif with the compound of interest, have been investigated for their anticancer activities. These studies suggest the potential of naphthyridine and azepane derivatives in therapeutic applications, particularly in the modulation of cell death pathways (Kong et al., 2018).

Azepanium Ionic Liquids

The synthesis and application of azepanium ionic liquids demonstrate the versatility of azepane derivatives in creating new materials with unique physical and chemical properties. These ionic liquids show promise in a variety of applications, including as solvents and electrolytes in green chemistry (Belhocine et al., 2011).

Future Directions

The future directions for the research and application of this compound could not be determined from the search results .

properties

IUPAC Name

azepan-1-yl-[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-7-12-19-21(26-17-8-10-18(29-2)11-9-17)20(15-24-22(19)25-16)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCAQPIZCXQGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.